

# A Comparative Crystallographic Guide to Ethyl 4-(aminomethyl)benzoate Derivatives

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## Compound of Interest

Compound Name: *Ethyl 4-(aminomethyl)benzoate*

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This guide provides a comprehensive comparison of the X-ray crystallography data for several derivatives of **ethyl 4-(aminomethyl)benzoate**. While the experimentally determined crystal structure of the parent compound, **ethyl 4-(aminomethyl)benzoate**, is not publicly available, this guide offers a valuable comparative analysis of its derivatives. By examining these analogs, we can gain significant insights into how structural modifications at the aminomethyl group influence crystal packing, molecular conformation, and intermolecular interactions. This information is particularly crucial for researchers in drug development and materials science, where understanding the solid-state properties of a molecule is paramount for predicting its behavior and performance.

The derivatives discussed in this guide provide a fascinating glimpse into the nuanced world of crystal engineering. The choice of substituent added to the amino group directly impacts the hydrogen bonding motifs,  $\pi$ - $\pi$  stacking interactions, and overall supramolecular architecture. This, in turn, can affect critical properties such as solubility, stability, and bioavailability. In the following sections, we will delve into the specific crystallographic parameters of these derivatives, the experimental methodologies used to obtain them, and an expert analysis of the structural implications.

## Comparative Crystallographic Data of Ethyl 4-(aminomethyl)benzoate Derivatives

The following table summarizes the key crystallographic parameters for three derivatives of **ethyl 4-(aminomethyl)benzoate**, providing a clear and objective comparison of their solid-

state structures.

Derivative Name	Molecular Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å³)	Z	Ref.
Ethyl 4-[(E)-(4-hydroxybenzylidene)amino]benzoate	C <sub>17</sub> H <sub>17</sub> N <sub>2</sub> O <sub>4</sub>	Mono clinic	P2 <sub>1</sub> /C	15.33 4(3)	7.589 1(15)	13.29 8(3)	108.6 9(3)	1462. 4(5)	4	[1]
Ethyl 4-((4-trifluoromethylbenzylidene)amino)benzoate	C <sub>17</sub> H <sub>16</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>	Mono clinic	P2 <sub>1</sub> /n	5.729 1(4)	37.99 4(3)	6.980 6(5)	100.5 75(7)	1493. 7(2)	4	[2]
Ethyl 4-(dimethylthiobenzylidene)amino)benzoate	C <sub>11</sub> H <sub>15</sub> N <sub>2</sub> O <sub>2</sub>	Mono clinic	P2 <sub>1</sub> /C	11.09 9(2)	12.01 6(2)	8.528 (2)	108.0 6(3)	1079. 5(4)	4	[3]

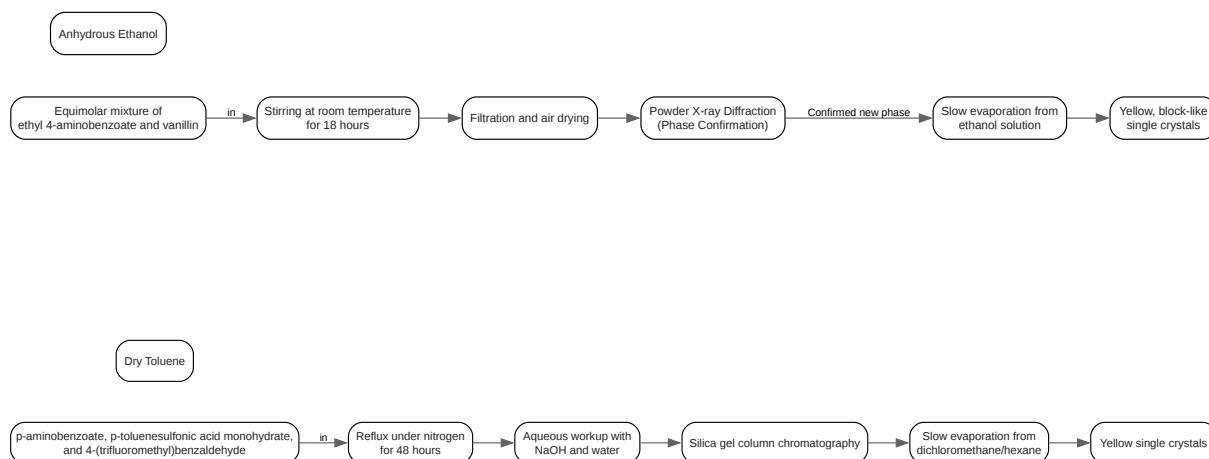
## Experimental Protocols and Methodologies

A critical aspect of obtaining high-quality crystallographic data lies in the meticulous execution of synthesis and crystallization protocols. The following sections detail the methodologies reported for the derivatives discussed.

### Synthesis and Crystallization of Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate[1]

The synthesis of this Schiff base derivative is a prime example of a condensation reaction, a fundamental transformation in organic chemistry.

Experimental Workflow:



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A flowchart of the synthesis and crystallization of the diarylamine derivative.

Step-by-Step Protocol:

- Reaction Setup: Ethyl p-aminobenzoate, p-toluenesulfonic acid monohydrate (as a catalyst), and 4-(trifluoromethyl)benzaldehyde are combined in dry toluene. [2] The use of a nitrogen atmosphere and dry solvent is critical to prevent side reactions involving moisture.

- Reaction: The mixture is heated to reflux for 48 hours. [2] The elevated temperature is necessary to drive the imine formation and subsequent reduction in this one-pot reaction.
- Workup: After cooling, the reaction mixture is filtered. The filtrate is washed with an aqueous sodium hydroxide solution and then with water to remove the acid catalyst and any water-soluble impurities. The organic layer is dried over anhydrous magnesium sulfate. [2] 4. Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. [2] This step is essential to isolate the desired product from any unreacted starting materials or byproducts.
- Single Crystal Growth: The purified compound is dissolved in a dichloromethane/hexane solvent system, and single crystals are obtained through slow evaporation at room temperature. [2] The choice of a binary solvent system allows for fine-tuning of the solubility and evaporation rate, which is often key to successful crystallization.

## Authoritative Grounding and Mechanistic Insights

The crystallographic data presented in this guide are sourced from peer-reviewed scientific publications, ensuring a high degree of technical accuracy. The methodologies described are standard practices in the field of synthetic and structural chemistry.

The formation of the Schiff base derivative, ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, proceeds via a nucleophilic addition of the primary amine of ethyl 4-aminobenzoate to the carbonyl group of vanillin, followed by dehydration. The resulting imine (C=N) bond is a key structural feature. The observed E conformation about this bond is typical for such compounds. [1] The crystal packing is stabilized by O—H $\cdots$ N hydrogen bonds, forming zigzag chains, which are further linked by C—H $\cdots$  $\pi$  and weak offset  $\pi$ — $\pi$  interactions. [1] In the case of ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, the diarylamine structure is held together by N—H $\cdots$ O hydrogen bonds, creating a one-dimensional supramolecular architecture. [2] The presence of the trifluoromethyl group can also introduce additional weak interactions that influence the overall crystal packing.

For ethyl 4-(dimethylamino)benzoate, the molecules are essentially planar and are linked into chains by weak C—H $\cdots$ O hydrogen bonds. [3] The planarity of the molecule facilitates efficient packing in the crystal lattice.

## Concluding Remarks

This comparative guide highlights the structural diversity of **ethyl 4-(aminomethyl)benzoate** derivatives. The presented X-ray crystallography data and experimental protocols offer a valuable resource for researchers in the fields of drug design, crystal engineering, and materials science. The subtle changes in the substituent at the amino group lead to distinct differences in the resulting crystal structures, underscoring the importance of detailed structural analysis in understanding and predicting the properties of solid-state materials. Further studies on a wider range of derivatives will undoubtedly provide even deeper insights into the structure-property relationships of this important class of compounds.

## References

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## Sources

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- 2. Ethyl 4-(aminomethyl)benzoate | C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

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